molecular formula C6H12N2OS B2527556 {[(2R)-oxolan-2-yl]methyl}thiourea CAS No. 1001198-48-6

{[(2R)-oxolan-2-yl]methyl}thiourea

Cat. No.: B2527556
CAS No.: 1001198-48-6
M. Wt: 160.24
InChI Key: DYYSJNQVLWANCC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[(2R)-oxolan-2-yl]methyl}thiourea is an organic compound that features a thiourea group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2R)-oxolan-2-yl]methyl}thiourea typically involves the reaction of oxolane derivatives with thiourea. One common method is the nucleophilic substitution reaction where an oxolane derivative reacts with thiourea in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

{[(2R)-oxolan-2-yl]methyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the thiourea group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(2R)-oxolan-2-yl]methyl}thiourea is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications .

Industry

In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its properties make it suitable for use in adhesives, coatings, and other materials .

Mechanism of Action

The mechanism of action of {[(2R)-oxolan-2-yl]methyl}thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2R)-oxolan-2-yl]methyl}thiourea is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties. This makes it more versatile in certain applications compared to simpler thiourea derivatives.

Biological Activity

Introduction

{[(2R)-oxolan-2-yl]methyl}thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

The compound can be represented structurally as follows:

 C5H9N1orC5H9N1S\text{ C}_5\text{H}_9\text{N}_1\text{S }\quad \text{or}\quad \text{C}_5\text{H}_9\text{N}_1\text{S}

This structure allows for significant interactions with biological molecules, enhancing its potential therapeutic applications.

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone (mm)
E. coli40 µg/mL29
S. aureus50 µg/mL24
P. aeruginosa40 µg/mL30

The compound showed comparable efficacy to standard antibiotics such as ceftriaxone, indicating its potential as an alternative antimicrobial agent .

2. Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. The compound was tested against common fungal strains such as Candida albicans and Aspergillus niger.

Fungal Strain Minimum Inhibitory Concentration (MIC)
C. albicans25 µg/mL
A. niger30 µg/mL

These results suggest that the compound could be a promising candidate for treating fungal infections .

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including breast and prostate cancer cells. The compound exhibited significant cytotoxic effects with IC50 values ranging from 7 to 20 µM.

Cell Line IC50 (µM)
Breast Cancer10
Prostate Cancer14

Mechanistic studies indicate that thiourea derivatives may inhibit angiogenesis and alter cancer cell signaling pathways, enhancing their anticancer efficacy .

4. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using human cell lines. The compound showed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

Cytokine Inhibition (%) at 10 µg/mL
IL-689
TNF-α78

These findings suggest that this compound could be beneficial in managing inflammatory diseases .

Case Study: Antibacterial Efficacy

A study conducted by Roxana et al. synthesized a series of thiourea derivatives, including this compound, and evaluated their antibacterial properties against clinical isolates of resistant bacteria. The results indicated that the compound significantly inhibited bacterial growth, suggesting its potential role in addressing antibiotic resistance .

Case Study: Anticancer Mechanism

Research published in the journal "MDPI" highlighted the mechanism by which thiourea derivatives induce apoptosis in cancer cells through the modulation of specific signaling pathways. The study reported that this compound effectively reduced cell viability in tumor cells while sparing normal cells, indicating its selective cytotoxicity .

Properties

IUPAC Name

[(2R)-oxolan-2-yl]methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYSJNQVLWANCC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.